REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCOCC1.O.[C:17]1(=[O:23])[CH2:22][CH2:21][CH2:20][CH:19]=[CH:18]1>CCOC(C)=O.C/C(/O)=C/C(C)=O.C=C.C=C.[Rh].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]1([CH:19]2[CH2:20][CH2:21][CH2:22][C:17](=[O:23])[CH2:18]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,5.6.7.8|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
0.008 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/O.C=C.C=C.[Rh]
|
Name
|
|
Quantity
|
0.0193 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed with argon
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
WASH
|
Details
|
washed with twice with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on a Biotage SP1 system
|
Type
|
WASH
|
Details
|
eluting with a linear gradient of 5-50% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 33.3% | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCOCC1.O.[C:17]1(=[O:23])[CH2:22][CH2:21][CH2:20][CH:19]=[CH:18]1>CCOC(C)=O.C/C(/O)=C/C(C)=O.C=C.C=C.[Rh].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]1([CH:19]2[CH2:20][CH2:21][CH2:22][C:17](=[O:23])[CH2:18]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,5.6.7.8|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
0.008 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/O.C=C.C=C.[Rh]
|
Name
|
|
Quantity
|
0.0193 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed with argon
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
WASH
|
Details
|
washed with twice with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on a Biotage SP1 system
|
Type
|
WASH
|
Details
|
eluting with a linear gradient of 5-50% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 33.3% | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCOCC1.O.[C:17]1(=[O:23])[CH2:22][CH2:21][CH2:20][CH:19]=[CH:18]1>CCOC(C)=O.C/C(/O)=C/C(C)=O.C=C.C=C.[Rh].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]1([CH:19]2[CH2:20][CH2:21][CH2:22][C:17](=[O:23])[CH2:18]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,5.6.7.8|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
0.008 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/O.C=C.C=C.[Rh]
|
Name
|
|
Quantity
|
0.0193 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed with argon
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
WASH
|
Details
|
washed with twice with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on a Biotage SP1 system
|
Type
|
WASH
|
Details
|
eluting with a linear gradient of 5-50% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 33.3% | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |